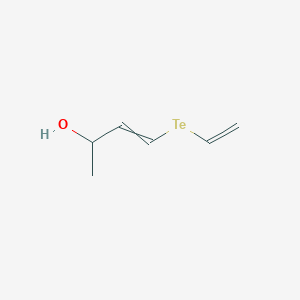
4-(Ethenyltellanyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethenyltellanyl)but-3-en-2-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butenol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyltellanyl)but-3-en-2-ol typically involves the reaction of tellurium-containing reagents with butenol derivatives. One common method is the reaction of tellurium tetrachloride with 3-buten-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
4-(Ethenyltellanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction can produce tellurium hydrides.
科学的研究の応用
4-(Ethenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism by which 4-(Ethenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-Phenylbut-3-en-2-ol: Similar structure but with a phenyl group instead of a tellurium atom.
3-Buten-2-ol: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
4-(Methylthio)but-3-en-2-ol: Contains a sulfur atom instead of tellurium, leading to different chemical properties.
Uniqueness
4-(Ethenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity not observed in similar compounds with sulfur or carbon atoms.
特性
CAS番号 |
85035-69-4 |
|---|---|
分子式 |
C6H10OTe |
分子量 |
225.7 g/mol |
IUPAC名 |
4-ethenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C6H10OTe/c1-3-8-5-4-6(2)7/h3-7H,1H2,2H3 |
InChIキー |
CVSBSJLEBLARQT-UHFFFAOYSA-N |
正規SMILES |
CC(C=C[Te]C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


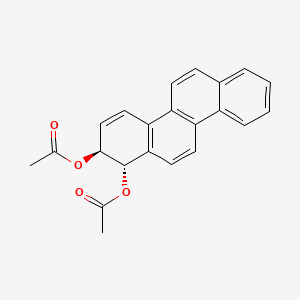
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
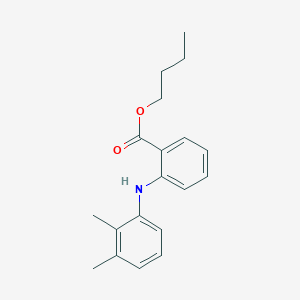

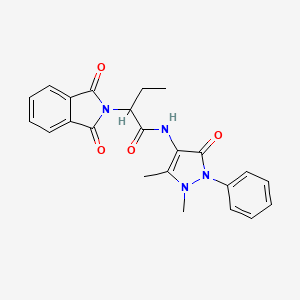
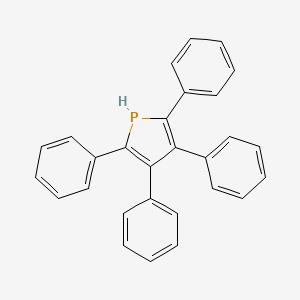
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
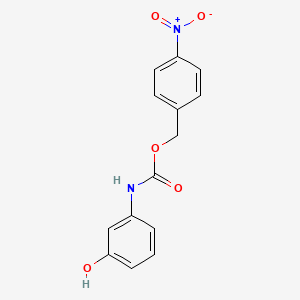
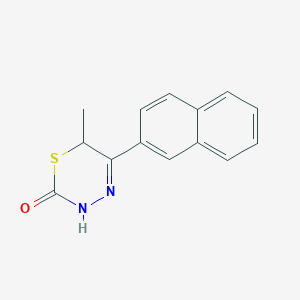
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
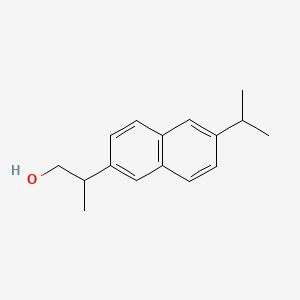
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
